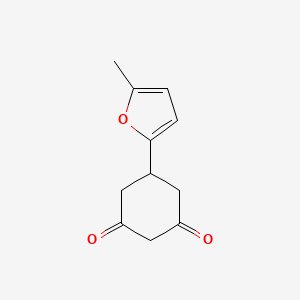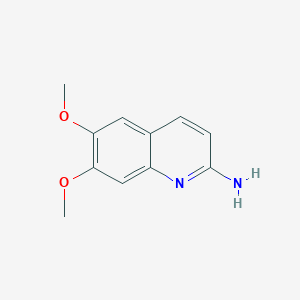
6,7-Dimethoxyquinolin-2-amine
Vue d'ensemble
Description
6,7-Dimethoxyquinolin-2-amine is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 . It is a powder that is stored at room temperature .
Synthesis Analysis
Quinoline, the core structure of 6,7-Dimethoxyquinolin-2-amine, has been synthesized using various methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 6,7-Dimethoxyquinolin-2-amine is 1S/C11H12N2O2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3,(H2,12,13) .Physical And Chemical Properties Analysis
6,7-Dimethoxyquinolin-2-amine is a powder that is stored at room temperature .Applications De Recherche Scientifique
Asymmetric Synthesis
6,7-Dimethoxyquinolin-2-amine is utilized in asymmetric synthesis processes. For instance, it plays a role in the asymmetric synthesis of 1-vinyltetrahydroisoquinoline, achieved through Pd-catalyzed intramolecular allylic amination. This synthesis leads to excellent enantiopurity and is crucial for producing biologically active alkaloids of medicinal interest (Shi & Ojima, 2007).
Synthesis of Apamin-Sensitive Ligands
The compound is involved in synthesizing various methoxylated 1,2,3,4-tetrahydroisoquinoliniums, including 6,7-Dimethoxy analogues. These derivatives have shown a higher affinity for apamin-sensitive binding sites, which are significant in neurological research (Graulich et al., 2006).
Anticancer Agent Synthesis
6,7-Dimethoxyquinolin-2-amine derivatives have been synthesized and evaluated for their anticancer activities. Some derivatives exhibit higher anti-tumor activity against certain cancer cell lines, providing new avenues for cancer treatment research (Li Xia, 2013).
Preparation of Tetrahydrobenz[h] Isoquinolines
This compound is also used in the preparation of tetrahydrobenz[h] isoquinolines, contributing to the development of various pharmaceutical compounds through complex chemical reactions (Zee-Cheng et al., 1972).
Development of Antimalarial Drugs
Research into 6,7-Dimethoxyquinazoline-2,4-diamines has led to the discovery of potential antimalarial drug leads. This underscores the versatility of 6,7-Dimethoxyquinolin-2-amine in developing treatments for various diseases, including malaria (Mizukawa et al., 2021).
Kinase Inhibitor Synthesis
Ferrocene analogues based on 6,7-dimethoxy-N-phenylquinazolin-4-amine have been synthesized and tested for anticancer activity, particularly against the epidermal growth factor receptor (EGFR), demonstrating its potential in cancer therapy (Amin et al., 2013).
Safety And Hazards
The safety information for 6,7-Dimethoxyquinolin-2-amine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Several precautionary statements are also provided, including recommendations for handling and storage, personal protective measures, and procedures to follow in case of accidental exposure .
Propriétés
IUPAC Name |
6,7-dimethoxyquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-5-7-3-4-11(12)13-8(7)6-10(9)15-2/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHIZHJVEUNKPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]amine](/img/structure/B1429595.png)
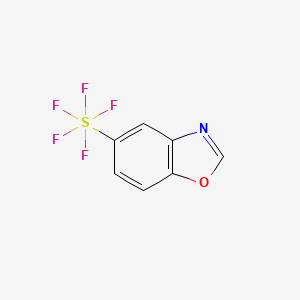
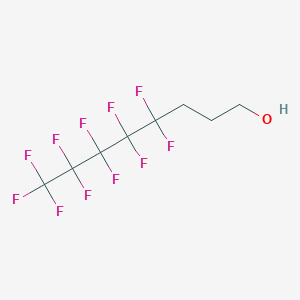
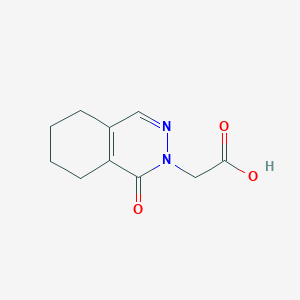
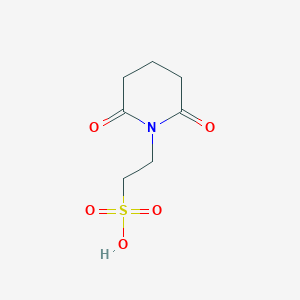
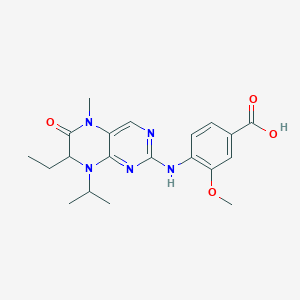
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B1429605.png)
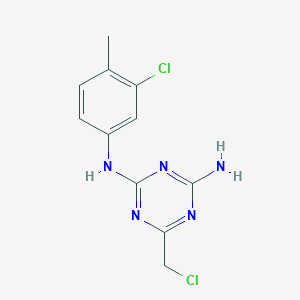
![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)
![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)
![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)
![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
